molecular formula C19H30N2O5S2 B2813122 N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 898405-41-9

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No. B2813122
M. Wt: 430.58
InChI Key: VCJDGMVVRSVTQT-UHFFFAOYSA-N
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Description

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as BDBES, is a chemical compound that has been of significant interest in scientific research. It is a sulfonamide derivative that has shown potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes in cancer cells.

Scientific Research Applications

Antimicrobial and Antifungal Action

Research indicates that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, have shown promising antimicrobial and antifungal activity. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal action against Candida albicans (Sych et al., 2019).

Enzyme Inhibition

Aromatic sulfonamides, closely related to the compound , have been studied as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds have shown nanomolar half maximal inhibitory concentration (IC50) ranges, indicating potent inhibitory effects on these enzymes (Supuran et al., 2013).

Cardiac Electrophysiological Activity

Compounds structurally similar to N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibited potency in in vitro assays comparable to known selective class III agents, which are used in clinical trials for cardiac conditions (Morgan et al., 1990).

Detection Techniques in Chemical and Biological Sciences

Some derivatives of this compound have been used in developing reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols. These probes are significant in chemical, biological, and environmental sciences for the sensitive and selective detection of relevant toxic substances (Wang et al., 2012).

Antipsychotic Potential

Substituted benzamide derivatives, which include structures related to the compound , have been evaluated as potential atypical antipsychotic agents. These compounds showed potent in vitro and in vivo activities indicative of potential antipsychotic activity (Norman et al., 1996).

Synthesis of Protected Amino Alcohols

N-tert-Butanesulfinyl aldimines and ketimines, similar to the compound , have been used as precursors in the synthesis of protected 1,2-amino alcohols. These compounds demonstrate high yields and diastereoselectivities in synthesis processes (Tang et al., 2001).

Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents

Heterocyclic analogues of benzamides have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to the understanding of the role and potential applications of such compounds in the treatment of psychotic disorders (Norman et al., 1996).

Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells

A fluorescent chemosensor based on a derivative of the compound was prepared for detecting cobalt(II) ions in living cells. The sensor demonstrated high sensitivity and selectivity, highlighting its potential for biological and environmental applications (Liu et al., 2019).

properties

IUPAC Name

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S2/c1-4-7-13-21(17-12-14-27(23,24)15-17)19(22)16-8-10-18(11-9-16)28(25,26)20(5-2)6-3/h8-11,17H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJDGMVVRSVTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

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